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Compound of Interest

Compound Name: Gemfibrozil-d6-1

Cat. No.: B15544694

An in-depth examination of the properties, analytical applications, and biological context of the
deuterated internal standard, Gemfibrozil-d6.

This technical guide provides researchers, scientists, and drug development professionals with
comprehensive information on Gemfibrozil-d6, a deuterated analog of the lipid-regulating agent
Gemfibrozil. This document outlines its chemical and physical properties, provides a detailed
experimental protocol for its use in quantitative analysis, and explores the biological signaling
pathways of its non-deuterated counterpart.

Core Chemical and Physical Data

Gemfibrozil-d6 is primarily utilized as an internal standard for the precise quantification of
Gemfibrozil in biological matrices by mass spectrometry.[1] Its key identifiers and properties are
summarized below.
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Property Value Source
CAS Number 1184986-45-5 [2][3]
Molecular Formula C15H16D603 [41[5]
Molecular Weight 256.37 g/mol

5-(2,5-Dimethylphenoxy)-2,2-
Synonyms bis(trideuteriomethyl)pentanoic
acid, CI-719-ds, Lopid-de

Appearance White Solid
Purity >95% (HPLC)
Isotopic Purity >95% (>98% in some batches)

Solubilit Slightly soluble in Chloroform
olubili
Y and Methanol

Storage Temperature -20°C

Quantitative Analysis of Gemfibrozil using
Gemfibrozil-d6

Gemfibrozil-d6 is an essential tool for pharmacokinetic and drug metabolism studies of
Gemfibrozil. Below is a detailed protocol for the quantification of Gemfibrozil in human plasma
using a validated liquid chromatography-mass spectrometry (LC/MS) method with Gemfibrozil-
d6 as an internal standard.

Experimental Protocol: LC/MS Quantification of
Gemfibrozil in Human Plasma

1. Preparation of Standards and Quality Controls:

o Prepare a stock solution of Gemfibrozil at 1 mg/mL in methanol. From this, create working
standards at various concentrations.

o Prepare a stock solution of Gemfibrozil-d6 for use as the internal standard.
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Prepare quality control (QC) samples at low, medium, and high concentrations in plasma.
. Sample Preparation (Protein Precipitation):

To 125 pL of plasma sample, standard, or QC, add the internal standard solution
(Gemfibrozil-d6).

Add 120 pL of 500 mM ammonium acetate and vortex.

Add 500 pL of acetonitrile containing 0.1% formic acid to precipitate proteins and vortex
thoroughly.

Centrifuge the samples at 9200 x g for 10 minutes.
Dilute the resulting supernatant two-fold with ultrapure water.
. Chromatographic Conditions:

LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-
performance liquid chromatography (UHPLC) system.

Column: A suitable reversed-phase column (e.g., C18).

Mobile Phase: A gradient of acetonitrile and ammonium acetate solution is typically used.

Flow Rate: Optimized for the specific column and system.

Injection Volume: 15 pL.

Run Time: Approximately 5 minutes, ensuring elution of both Gemfibrozil and Gemfibrozil-d6.
. Mass Spectrometry Conditions:

Mass Spectrometer: A tandem mass spectrometer (MS/MS) is used for detection.

lonization Mode: Electrospray ionization (ESI) in negative mode is common.

Monitoring: Multiple Reaction Monitoring (MRM) is used to detect specific transitions for
Gemfibrozil and Gemfibrozil-dé.
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5. Data Analysis:

e Quantify Gemfibrozil concentrations in the unknown samples by comparing the peak area
ratio of the analyte to the internal standard against a calibration curve.

This method has been shown to be reproducible with a linear concentration range between 0.5
and 50 pg/mL. The lower limit of quantitation is typically 0.5 pg/mL when using 125 pL of
plasma.

Pharmacokinetic Data of Gemfibrozil in Humans

The following table summarizes the pharmacokinetic parameters of Gemfibrozil in healthy
human volunteers after single oral doses. This data is crucial for understanding the absorption,
distribution, metabolism, and excretion of the drug.

AUCo-0
Dose Cmax (pg/mL) Tmax (h) t'% (h)

(hg-himL)
300 mg 9.9-21.2 ~1-2 1.3£0.2 16.8-72.8
600 mg 22.4-35.8 ~1-2 1.2+0.2 68.3-101.3
900 mg 26.5-61.9 ~1-2 14+0.1 95.3-229.6

Data adapted from a study on the dose-linearity of Gemfibrozil pharmacokinetics. Cmax
represents the maximum serum concentration, Tmax is the time to reach Cmax, t¥z is the
elimination half-life, and AUCo- is the total area under the concentration-time curve.

Biological Signaling Pathways of Gemfibrozil

Gemfibrozil's therapeutic effects are primarily mediated through the activation of Peroxisome
Proliferator-Activated Receptor Alpha (PPARa), a nuclear receptor that plays a key role in lipid
metabolism. Additionally, Gemfibrozil exhibits anti-inflammatory properties through pathways
that can be both dependent and independent of PPARQ.

PPARa-Dependent Lipid Metabolism Pathway
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Gemfibrozil's activation of PPARa leads to a cascade of events that ultimately reduce plasma
triglyceride levels and increase high-density lipoprotein (HDL) levels.
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Caption: PPARa-dependent lipid-lowering mechanism of Gemfibrozil.

Anti-Inflammatory Signaling Pathway

Gemfibrozil has been shown to exert anti-inflammatory effects by inhibiting key pro-
inflammatory transcription factors. This action can occur through both PPARa-dependent and
independent mechanisms.
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Caption: Gemfibrozil's inhibition of pro-inflammatory transcription factors.

This guide serves as a foundational resource for professionals engaged in research and
development involving Gemfibrozil and its deuterated analog. The provided data and protocols
are intended to facilitate accurate and efficient experimental work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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